molecular formula C10H12BrFO B14760646 1-Bromo-5-fluoro-2-isopropoxy-4-methylbenzene

1-Bromo-5-fluoro-2-isopropoxy-4-methylbenzene

Cat. No.: B14760646
M. Wt: 247.10 g/mol
InChI Key: NCSSCIRIRRETFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Bromo-5-fluoro-2-isopropoxy-4-methylbenzene is an organic compound with the molecular formula C10H12BrFO. It is a derivative of benzene, where the benzene ring is substituted with bromine, fluorine, isopropoxy, and methyl groups. This compound is used as an intermediate in organic synthesis and has various applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromo-5-fluoro-2-isopropoxy-4-methylbenzene can be synthesized through several synthetic routes. One common method involves the bromination of 5-fluoro-2-isopropoxy-4-methylbenzene using bromine or a brominating agent under controlled conditions. The reaction typically takes place in the presence of a catalyst such as iron(III) bromide or aluminum bromide .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-5-fluoro-2-isopropoxy-4-methylbenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-Bromo-5-fluoro-2-isopropoxy-4-methylbenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of biochemical pathways and enzyme interactions.

    Medicine: Investigated for potential therapeutic applications and drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-Bromo-5-fluoro-2-isopropoxy-4-methylbenzene depends on its specific application. In chemical reactions, it acts as an electrophile in electrophilic aromatic substitution reactions. The bromine and fluorine atoms on the benzene ring make it highly reactive towards nucleophiles, facilitating various substitution reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Bromo-5-fluoro-2-isopropoxy-4-methylbenzene is unique due to the presence of both bromine and fluorine atoms on the benzene ring, which enhances its reactivity and versatility in various chemical reactions.

Properties

Molecular Formula

C10H12BrFO

Molecular Weight

247.10 g/mol

IUPAC Name

1-bromo-5-fluoro-4-methyl-2-propan-2-yloxybenzene

InChI

InChI=1S/C10H12BrFO/c1-6(2)13-10-4-7(3)9(12)5-8(10)11/h4-6H,1-3H3

InChI Key

NCSSCIRIRRETFT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1F)Br)OC(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.